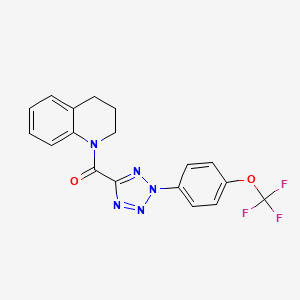
(3,4-ジヒドロキノリン-1(2H)-イル)(2-(4-(トリフルオロメトキシ)フェニル)-2H-テトラゾール-5-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-dihydroquinolin-1(2H)-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone is a synthetic organic compound that has garnered attention in various scientific fields due to its unique structural features and potential applications. This compound features a quinoline moiety, a trifluoromethoxy phenyl group, and a tetrazole ring, which contribute to its diverse chemical and biological properties.
科学的研究の応用
This compound finds extensive use in:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Studied for its potential interactions with biological macromolecules.
Medicine: : Investigated for possible therapeutic properties, including antimicrobial and anticancer activities.
Industry: : Utilized in material science for developing novel polymers and catalysts.
作用機序
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of 3,4-dihydroquinolin-2-one , a family of compounds known for their potent antiproliferative and antitumor activities against a variety of cancer cell lines . .
Mode of Action
Based on its structural similarity to other 3,4-dihydroquinolin-2-one derivatives , it may interact with its targets by binding to them and causing changes in their function. This could potentially lead to the inhibition of certain biochemical pathways, resulting in its observed biological effects.
Biochemical Pathways
Other 3,4-dihydroquinolin-2-one derivatives have been found to inhibit p38 map kinase , which plays a crucial role in cellular responses to stress and inflammation
Pharmacokinetics
The presence of the trifluoromethoxy group may influence its pharmacokinetic properties, as fluorinated compounds are often used in drug design for their metabolic stability and ability to enhance bioavailability .
Result of Action
Given its structural similarity to other 3,4-dihydroquinolin-2-one derivatives , it may exhibit antiproliferative and antitumor activities. These effects could potentially be due to the inhibition of key biochemical pathways, leading to the disruption of cellular processes necessary for tumor growth and proliferation.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-dihydroquinolin-1(2H)-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone typically involves multiple steps:
Formation of 3,4-dihydroquinoline: : This can be achieved via cyclization reactions involving aniline derivatives and appropriate ketones under acidic or basic conditions.
Attachment of the trifluoromethoxy phenyl group: : Through electrophilic aromatic substitution or other coupling reactions, the trifluoromethoxy group is introduced to the phenyl ring.
Tetrazole synthesis: : Utilizing azide and nitrile precursors, the tetrazole ring is formed via cycloaddition reactions.
Industrial Production Methods: Industrial-scale production would employ optimized reaction conditions for each step, focusing on maximizing yield and purity. This includes controlling temperature, pressure, and pH levels, as well as utilizing catalysts to accelerate reactions.
化学反応の分析
Types of Reactions it Undergoes: (3,4-dihydroquinolin-1(2H)-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone is known to undergo various reactions:
Oxidation: : Under oxidative conditions, it can be converted to quinoline N-oxides.
Reduction: : Reduction reactions can yield corresponding amines or reduced quinoline derivatives.
Substitution: : Electrophilic or nucleophilic substitution reactions can modify the trifluoromethoxy or tetrazole groups.
Oxidation: : Reagents like m-chloroperbenzoic acid (mCPBA) for mild oxidation.
Reduction: : Hydrogenation using catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: : Various halogenating agents and nucleophiles.
Quinoline N-oxides: from oxidation.
Reduced amines or quinolines: from reduction.
Functionalized phenyl or tetrazole derivatives: from substitution.
類似化合物との比較
Comparison with Other Similar Compounds, Highlighting its Uniqueness: (3,4-dihydroquinolin-1(2H)-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone stands out due to the combination of a trifluoromethoxy group and a tetrazole ring, which provide unique electronic and steric properties compared to similar compounds.
List the Similar Compounds:(3,4-dihydroquinolin-1(2H)-yl)(2-phenyl-2H-tetrazol-5-yl)methanone: : Lacks the trifluoromethoxy group.
(3,4-dihydroquinolin-1(2H)-yl)(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)methanone: : Has a methoxy group instead of a trifluoromethoxy group.
Quinolinyl tetrazoles: : Variants with different substituents on the quinoline or tetrazole rings.
This unique combination of structural elements and its resulting chemical and biological properties make (3,4-dihydroquinolin-1(2H)-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone a compound of significant interest in multiple fields of research.
特性
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-[2-[4-(trifluoromethoxy)phenyl]tetrazol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N5O2/c19-18(20,21)28-14-9-7-13(8-10-14)26-23-16(22-24-26)17(27)25-11-3-5-12-4-1-2-6-15(12)25/h1-2,4,6-10H,3,5,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHLEOWAHXKEDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-methoxybenzamide](/img/structure/B2433147.png)
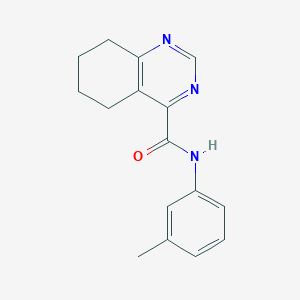
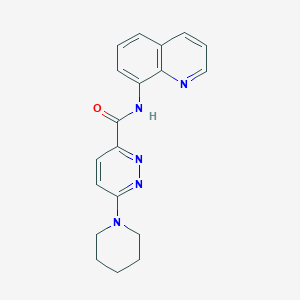
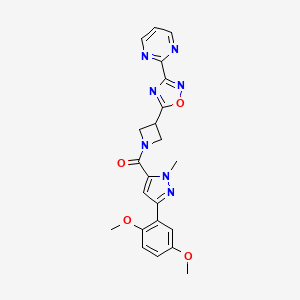
![2-chloro-4-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2433154.png)
![N-(3,4-dimethoxyphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2433155.png)
![(Z)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2433156.png)
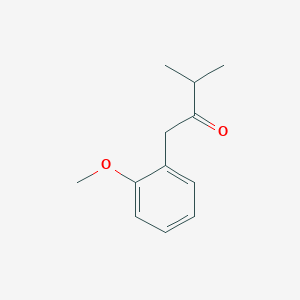


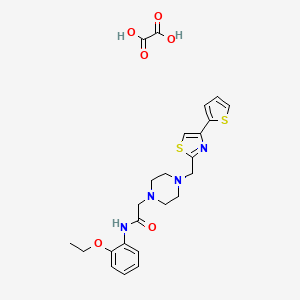
![8-(3,4-dimethylbenzenesulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2433165.png)
![Methyl (E)-4-[4-(3-methylquinolin-8-yl)sulfonylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2433169.png)

